4-(1-Isocyano-2-methylpropyl)pyridine
Description
Properties
CAS No. |
62398-30-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(1-isocyano-2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3 |
InChI Key |
OTRAJQHAPLWQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
Formamide Precursor Synthesis
The target compound derives from dehydration of N-(2-methylpropyl)pyridine-4-carboxamide. Two primary methods yield this intermediate:
Reductive Amination of 4-Pyridinecarboxaldehyde
- React 4-pyridinecarboxaldehyde (1.0 eq) with 2-methylpropylamine (1.2 eq) in methanol under reflux (12 h).
- Reduce with NaBH₄ (2.0 eq) at 0°C.
- Isolate 4-(1-Amino-2-methylpropyl)pyridine (Yield: 78–85%).
Formylation :
- Treat with methyl formate (3.0 eq) in DMF at 60°C (6 h) to yield N-(2-methylpropyl)pyridine-4-carboxamide (Yield: 92%).
Direct Alkylation of 4-Aminopyridine
Isocyanide Generation via Formamide Dehydration
Critical dehydration methods were evaluated (Table 1):
Table 1: Dehydration Methods for N-(2-Methylpropyl)pyridine-4-carboxamide
Key Findings :
- POCl₃/Triethylamine : Highest yield (95%) but generates hazardous phosphate waste.
- p-TsCl/DMC : Balances efficiency (89% yield) with greener metrics (E-factor 6.5).
- Mechanochemical : Solvent-free, but scalability challenges limit industrial use.
- Electrochemical : Emerging method with low E-factor; requires optimization for aliphatic substrates.
Mechanistic Insights
Experimental Optimization
Challenges and Solutions
Isocyanide Stability
Chemical Reactions Analysis
Types of Reactions
4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .
Scientific Research Applications
4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on 4-(1-Isocyano-2-methylpropyl)pyridine and structurally related pyridine derivatives, including the compound described in : 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine.
Structural and Functional Group Analysis
Key Differences
Functional Groups: The target compound’s isocyano group is highly reactive, enabling its use in metal-catalyzed couplings and peptide mimetics. In contrast, the compound’s 1,2,4-oxadiazole and methylsulfonyl groups enhance metabolic stability and bioavailability, making it more suited for drug development . The piperidine-methoxy linkage in introduces conformational flexibility, which is absent in the rigid 2-methylpropyl chain of the target compound.
Molecular Complexity :
- The compound has a larger molecular weight (497.61 g/mol) and a more complex architecture due to fused heterocycles (oxadiazole, piperidine), whereas the target compound is simpler and lighter (~160 g/mol).
Reactivity and Stability: Isocyanides like this compound are prone to hydrolysis and require careful handling under inert conditions. The oxadiazole and sulfonyl groups in confer greater chemical inertness, favoring long-term storage .
Research Findings
- Biological Activity: The compound’s oxadiazole and sulfonyl motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and anti-inflammatory effects in preclinical studies . No such data are available for the target compound.
- Synthetic Utility: this compound’s isocyano group is valuable for generating diversity-oriented libraries in combinatorial chemistry, whereas the compound’s complexity limits its use to targeted medicinal chemistry workflows.
Q & A
Q. What are the key synthetic routes for 4-(1-Isocyano-2-methylpropyl)pyridine, and how can structural purity be validated?
Synthesis of this compound typically involves introducing the isocyano group to a pre-functionalized pyridine scaffold. A common strategy includes coupling 2-methylpropyl isocyanide with a pyridine derivative under controlled conditions (e.g., using transition metal catalysts or base-mediated reactions). For example, similar syntheses of pyridine analogs employ nucleophilic substitution or cross-coupling reactions to attach substituents . Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm connectivity and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Q. How does the isocyano group influence the compound’s electronic and steric properties?
The isocyano (–NC) group is highly electron-withdrawing, altering the pyridine ring’s electron density and reactivity. This group increases the compound’s susceptibility to nucleophilic attack at the pyridine nitrogen while creating steric hindrance due to the bulky 2-methylpropyl substituent. Computational studies (e.g., density functional theory, DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps . Such analyses are critical for predicting reactivity in catalytic or biological systems.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon hybridization. The pyridine ring protons exhibit characteristic deshielded signals (~δ 7–9 ppm), while the isocyano group’s absence of protons simplifies analysis.
- Infrared (IR) Spectroscopy : The isocyano group’s strong absorption band near 2100–2150 cm confirms its presence.
- Mass Spectrometry : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can molecular docking studies optimize this compound as a CYP1B1 inhibitor?
CYP1B1, a cytochrome P450 enzyme linked to estrogen metabolism and cancer, can be targeted using pyridine-based inhibitors. Docking studies (e.g., AutoDock Vina) model interactions between the compound’s isocyano group and the enzyme’s heme iron or active-site residues. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic contacts. For example, steroidal pyridine derivatives with C2-substitution showed stronger CYP1B1 inhibition (IC = 0.011 μM) due to optimal steric alignment . Adjusting substituent positions (e.g., isocyano vs. methyl groups) could enhance selectivity.
Q. What experimental and computational approaches resolve discrepancies in the compound’s biological activity across models?
Conflicting data (e.g., varying IC values in cell vs. enzyme assays) may arise from differences in membrane permeability or metabolic stability. Solutions include:
Q. How does the compound interact with DNA under acidic conditions, and what biotechnological applications exist?
Pyridine derivatives can stabilize DNA in acidic media via charge interactions. For this compound, the isocyano group’s cationic nature (under protonation) may bind to DNA phosphate backbones, preventing denaturation. This property is exploitable in gene delivery systems targeting acidic environments (e.g., tumor tissues) . Experimental validation includes circular dichroism (CD) spectroscopy to monitor DNA conformation and gel electrophoresis to assess binding efficiency.
Q. What role does the compound play in corrosion inhibition, and how do experimental results align with theoretical models?
Pyridine derivatives inhibit metal corrosion by adsorbing onto surfaces via donor-acceptor interactions. The isocyano group’s lone pair electrons can coordinate with metal atoms (e.g., iron), forming protective layers. Experimental electrochemical tests (e.g., potentiodynamic polarization) quantify inhibition efficiency, while DFT calculates adsorption energies and Fukui indices to predict reactive sites. Discrepancies between theory and experiment often stem from solvent effects or surface heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
